molecular formula C6H13Cl2NO B6596959 methyl 5-chloropentanecarboximidate hydrochloride CAS No. 77570-16-2

methyl 5-chloropentanecarboximidate hydrochloride

Cat. No. B6596959
CAS RN: 77570-16-2
M. Wt: 186.08 g/mol
InChI Key: VSQRVADUKCYCER-UHFFFAOYSA-N
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Description

Methyl 5-chloropentanecarboximidate hydrochloride, also known as MCPC, is a commonly used organic compound in the scientific community. It is a versatile compound that has a wide range of applications, from synthesis to scientific research.

Mechanism of Action

Methyl 5-chloropentanecarboximidate hydrochloride is a weak acid, and its mechanism of action is based on its ability to act as a proton donor. It can react with bases, such as amines and alcohols, to form a salt. This salt can then be used as a reactant in various reactions.
Biochemical and Physiological Effects
methyl 5-chloropentanecarboximidate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as chymotrypsin, trypsin, and lipase. In addition, it has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 5-chloropentanecarboximidate hydrochloride in lab experiments is its versatility. It can be used in a wide range of reactions and can be used as a reagent or a catalyst. It is also relatively stable and can be stored for long periods of time. The main limitation of using methyl 5-chloropentanecarboximidate hydrochloride is that it has a low solubility in water, which can limit its use in some experiments.

Future Directions

There are many potential future directions for methyl 5-chloropentanecarboximidate hydrochloride. It could be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and polymers. It could also be used to develop new methods for the synthesis of existing compounds. In addition, it could be used to develop new methods for the analysis of biological samples. Finally, it could be used to develop new methods for the detection and quantification of various compounds.

Synthesis Methods

Methyl 5-chloropentanecarboximidate hydrochloride is synthesized by reacting pentanecarboxylic acid with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation. The resulting product is methyl 5-chloropentanecarboximidate hydrochloride hydrochloride.

Scientific Research Applications

Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a buffer in biochemistry experiments. In addition, it is used as a reactant in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

methyl 5-chloropentanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRVADUKCYCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloropentanecarboximidate hydrochloride

CAS RN

77570-16-2
Record name Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77570-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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